Indimitecan hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

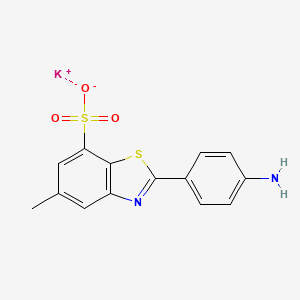

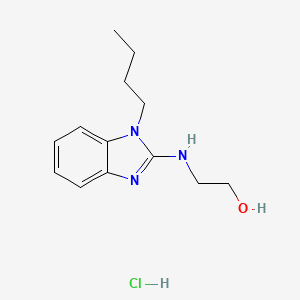

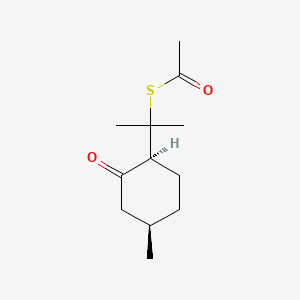

Indimitecan hydrochloride is a non-camptothecin topoisomerase I inhibitor. It belongs to the indenoisoquinoline class of compounds, which have been developed to overcome the limitations of traditional topoisomerase inhibitors like irinotecan and topotecan. These limitations include chemical instability, short plasma half-life, and severe side effects such as gastrointestinal toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of indimitecan hydrochloride involves the strategic incorporation of carbohydrate moieties into the indenoisoquinoline system. This process aims to create structurally novel and potent topoisomerase I inhibitors. The synthetic route typically includes aromatic ring substitution with groups like 2,3-dimethoxy-8,9-methylene-dioxy or 3-nitro, which significantly impact antiproliferative and topoisomerase I inhibitory activities .

Industrial Production Methods: Industrial production of this compound involves the efficient preparation of advanced synthetic intermediates. These intermediates are then used to produce the final compound, which is currently under investigation in clinical trials .

Análisis De Reacciones Químicas

Types of Reactions: Indimitecan hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic potential.

Common Reagents and Conditions: The synthesis of this compound often involves reagents such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride. These reagents facilitate the formation of the indenoisoquinoline core structure under reflux conditions in methanol .

Major Products: The major products formed from these reactions include hydroxylated analogues of this compound, which have shown potent topoisomerase I inhibitory activity and antiproliferative effects in various cancer cell lines .

Aplicaciones Científicas De Investigación

Indimitecan hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an anticancer agent due to its ability to inhibit topoisomerase I, leading to DNA damage and cell death in cancer cells. The compound has shown efficacy in treating cancers with deficiencies in homologous recombination repair pathways, such as BRCA1 and BRCA2-deficient cancers .

Mecanismo De Acción

Indimitecan hydrochloride exerts its effects by trapping topoisomerase I cleavage complexes, leading to the formation of DNA double-strand breaks. These breaks are lethal to cells undergoing replication or transcription. The compound selectively targets cancer cells with defects in DNA repair pathways, making it a promising candidate for combination therapies with PARP inhibitors .

Comparación Con Compuestos Similares

- Indotecan (LMP400)

- LMP744

- Irinotecan

- Topotecan

Comparison: Indimitecan hydrochloride is unique among topoisomerase I inhibitors due to its non-camptothecin structure, which provides greater chemical stability and reduced side effects compared to traditional camptothecin derivatives like irinotecan and topotecan. Additionally, this compound has shown higher efficacy in cancer cells with specific genetic deficiencies, making it a valuable addition to the arsenal of anticancer agents .

Propiedades

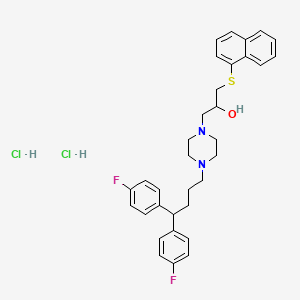

Número CAS |

915303-04-7 |

|---|---|

Fórmula molecular |

C25H22ClN3O6 |

Peso molecular |

495.9 g/mol |

Nombre IUPAC |

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |

InChI |

InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H |

Clave InChI |

VZCPAXRDLDYWBE-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)